Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate
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Overview
Description
Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate typically involves the reaction of 4-methoxyaniline with a suitable ester precursor. One common method is the condensation reaction between 4-methoxyaniline and methyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Quinazolinone derivatives
Uniqueness
Methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate is unique due to its specific structural features, such as the combination of a methoxy group and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
872973-81-4 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 5-(4-methoxyanilino)-3,5-dioxopentanoate |
InChI |
InChI=1S/C13H15NO5/c1-18-11-5-3-9(4-6-11)14-12(16)7-10(15)8-13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
VTARGEOVQZDTAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
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